molecular formula C25H35NO4 B13848642 (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate

Cat. No.: B13848642
M. Wt: 413.5 g/mol
InChI Key: FLTVTJWPFMIIMJ-JLNKQSITSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate is a complex organic compound that features a pyrrolidinone ring and a long-chain polyunsaturated fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of a polyunsaturated fatty acid with a pyrrolidinone derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid or a Lewis acid, and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or chromatography, ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with cellular components and its potential role in metabolic pathways.

Medicine

In medicine, researchers may explore the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-eicosa-6,9,12,15,18-pentaenoate
  • (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-docosa-6,9,12,15,18-pentaenoate

Uniqueness

Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate may exhibit unique reactivity due to its specific chain length and degree of unsaturation

Properties

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate

InChI

InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

FLTVTJWPFMIIMJ-JLNKQSITSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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